molecular formula C9H16O4 B14739291 Propane-1,1-diol dipropanoate CAS No. 5331-24-8

Propane-1,1-diol dipropanoate

Cat. No.: B14739291
CAS No.: 5331-24-8
M. Wt: 188.22 g/mol
InChI Key: FZJAQRXBTJNEGT-UHFFFAOYSA-N
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Description

Propane-1,1-diyl dipropionate is an organic compound with the molecular formula C9H16O4. It is an ester derived from propionic acid and propane-1,1-diol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane-1,1-diyl dipropionate can be synthesized through the esterification of propane-1,1-diol with propionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of propane-1,1-diyl dipropionate involves the continuous esterification of propane-1,1-diol with propionic acid. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Propane-1,1-diyl dipropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Propionic acid and propane-1,1-diol.

    Reduction: Propane-1,1-diol and propanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Propane-1,1-diyl dipropionate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propane-1,1-diyl dipropionate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release propionic acid and propane-1,1-diol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

    Propane-1,2-diyl dipropionate: Similar in structure but with different positional isomerism.

    Propane-1,3-diyl dipropionate: Another positional isomer with different chemical properties.

    Propane-1,1-diyl diacetate: An ester with acetate groups instead of propionate.

Uniqueness

Propane-1,1-diyl dipropionate is unique due to its specific ester configuration, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of its isomers and other similar compounds, making it valuable in specific research and industrial contexts.

Properties

CAS No.

5331-24-8

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

1-propanoyloxypropyl propanoate

InChI

InChI=1S/C9H16O4/c1-4-7(10)12-9(6-3)13-8(11)5-2/h9H,4-6H2,1-3H3

InChI Key

FZJAQRXBTJNEGT-UHFFFAOYSA-N

Canonical SMILES

CCC(OC(=O)CC)OC(=O)CC

Origin of Product

United States

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